molecular formula C11H15N B1330008 3-Phenylpiperidine CAS No. 3973-62-4

3-Phenylpiperidine

Cat. No. B1330008
CAS RN: 3973-62-4
M. Wt: 161.24 g/mol
InChI Key: NZYBILDYPCVNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpiperidine is a chemical compound with a phenyl moiety directly attached to piperidine . It has a molecular formula of C11H15N . Phenylpiperidines, including this compound, are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A set of 13 alkyl derivatives of this compound-2,6-dione were synthesized . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by an X-ray crystallography . It has a molecular weight of 161.24 .


Chemical Reactions Analysis

Piperidines, including this compound, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 263.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Palladium-Catalyzed Arylation of Piperidines

  • Application: A method for the synthesis of 3-arylpiperidines, crucial in pharmaceutical research, using palladium-catalyzed migrative Negishi coupling. This approach enables direct access to 3-aryl-N-Boc-piperidines with good selectivity and yields (Millet & Baudoin, 2015).

Substituted Phenylpiperidines as Dopamine Autoreceptor Antagonists

  • Application: Synthesizing (S)-phenylpiperidines with varied aromatic ring and nitrogen substituents to explore their interaction with central dopamine receptors. Such compounds have been characterized as DA autoreceptor antagonists, offering insights into dopamine synthesis and turnover (Sonesson et al., 1994).

Synthesis of Alkaloids

  • Application: δ-Amino β-keto esters as polyfunctionalized chiral building blocks for alkaloid synthesis. This includes the synthesis of 2-phenylpiperidine from such esters, illustrating the utility in creating complex organic compounds (Davis et al., 2000).

Synthesis and Biological Evaluation of Piperidine Derivatives

  • Application: The creation of alkyl derivatives of 3-phenylpiperidine-2,6-dione and their evaluation against viruses like HIV-1, demonstrating the potential in developing antiviral agents (Bielenica et al., 2011).

Structural and Conformational Studies

  • Application: Investigating the molecular structure and conformational behavior of N-phenylpiperidine, which aids in understanding the physical and chemical properties of such compounds (Shlykov et al., 2017).

Mechanism of Action

Target of Action

3-Phenylpiperidine, a synthetic derivative of the phenylpiperidine class, primarily targets the central nervous system (CNS) μ-opioid receptors . These receptors play a crucial role in pain perception and response .

Mode of Action

This compound acts as an agonist at the μ-opioid receptors, leading to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . It also has local anesthetic properties due to its interaction with sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway. By acting as an agonist at the μ-opioid receptors, it inhibits the transmission of pain signals, thereby reducing the perception of pain .

Pharmacokinetics

This compound, like other phenylpiperidine derivatives, is quickly hydrolyzed in the liver to pethidinic acid and is also demethylated to norpethidine . Norpethidine is an active metabolite with analgesic activity and a potency twice that of this compound itself . Norpethidine has a longer elimination half-life and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The primary molecular effect of this compound is the activation of μ-opioid receptors, leading to altered pain perception and CNS depression . On a cellular level, this results in reduced transmission of pain signals, thereby providing analgesic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to increased toxicity or reduced efficacy . Additionally, factors such as the patient’s age, liver function, and renal function can also influence the drug’s pharmacokinetics and overall effect .

Safety and Hazards

When handling 3-Phenylpiperidine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Piperidines, including 3-Phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

3-Phenylpiperidine plays a notable role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with opioid receptors, specifically the μ-opioid receptor, where it acts as an agonist . This interaction is crucial for its analgesic properties. Additionally, this compound can inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby influencing neurotransmission . These interactions highlight the compound’s potential in modulating pain and mood disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with opioid receptors can lead to the activation of G-protein coupled receptor signaling pathways, resulting in the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels . This modulation affects various downstream signaling pathways, ultimately influencing cellular responses such as pain perception and mood regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves binding to the μ-opioid receptor, leading to receptor activation and subsequent intracellular signaling cascades . This binding inhibits adenylate cyclase, reduces cyclic AMP levels, and activates potassium channels while inhibiting calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability . Additionally, this compound’s inhibition of norepinephrine and serotonin reuptake further contributes to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including receptor desensitization and downregulation . These temporal effects are crucial for understanding the compound’s long-term pharmacological implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits analgesic properties with minimal adverse effects . At higher doses, it can induce toxic effects such as respiratory depression, sedation, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes hepatic metabolism through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The primary metabolic pathways include N-dealkylation and hydroxylation, leading to the formation of various metabolites . These metabolic processes are essential for the compound’s clearance from the body and can influence its pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as P-glycoprotein, which influences its distribution across cellular membranes . The compound’s lipophilic nature facilitates its accumulation in lipid-rich tissues, including the brain, contributing to its central nervous system effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cellular membranes . Its activity is influenced by its localization, as it needs to reach specific receptors and enzymes to exert its effects. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, enhancing its functional specificity .

properties

IUPAC Name

3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBILDYPCVNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871048
Record name 3-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3973-62-4
Record name 3-Phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3973-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyridine and 2-methylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-phenylpyridine (8.0 g, 51.5 mmol), PtO2 (0.8 g), 234 mL of H2O, and 16 mL of concentrated HCl was hydrogenated in a Parr shaker at room temperature for 24 hours. The mixture was filtered, and the filtrate was cooled to 0° C. and was basified with 10N NaOH solution. The mixture was extracted (4×) with CH2Cl2. The combined organic layers were washed with saturated NaCl solution, dried (MgSO4), filtered, and concentrated in vacuo to afford the title compound (7.5 g ) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 1.62 (t, 2H), 1.80 (m, 1H), 2.01 (m, 1H), 2.67 (m, 3H), 3.05-3.23 (m, 2H), 7.20 (d, 2H), 7.29 (t, 3H). MS (DCl/NH3) m/e 162 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
234 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpiperidine
Reactant of Route 2
3-Phenylpiperidine
Reactant of Route 3
3-Phenylpiperidine
Reactant of Route 4
3-Phenylpiperidine
Reactant of Route 5
3-Phenylpiperidine
Reactant of Route 6
3-Phenylpiperidine

Q & A

Q1: What are the primary biological targets of 3-Phenylpiperidine derivatives?

A1: this compound derivatives exhibit binding affinity for a range of biological targets, most notably sigma receptors (both σ1 and σ2 subtypes) [, ] and dopamine receptors (including D2 and D4 subtypes) [, , ]. They have also been investigated for their interactions with other targets like the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction [].

Q2: How does the interaction of 3-Phenylpiperidines with sigma receptors translate to their observed effects?

A2: While the precise mechanisms are still under investigation, binding to sigma receptors, particularly the σ1 subtype, has been linked to various pharmacological effects, including modulation of dopamine neurotransmission and potential therapeutic benefits in conditions like Parkinson's disease [, ].

Q3: Can you elaborate on the downstream effects of this compound binding to dopamine receptors?

A3: Depending on the specific subtype targeted and the intrinsic activity of the compound (agonist, antagonist, partial agonist), interactions with dopamine receptors can influence dopamine signaling pathways involved in motor control, reward, and cognition [, , ]. For instance, some 3-phenylpiperidines act as dopamine autoreceptor antagonists, potentially increasing dopamine release [].

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C11H15N, and its molecular weight is 161.24 g/mol.

Q5: Is there any spectroscopic data available for characterizing this compound derivatives?

A5: Yes, researchers utilize various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [], to analyze the structure and conformation of this compound derivatives. These analyses help determine the spatial arrangement of atoms and their influence on biological activity.

Q6: What is the significance of the aromatic hydroxyl group in this compound derivatives, particularly in relation to sigma receptor binding?

A7: Research suggests that while the aromatic hydroxyl group is a prominent feature in many sigma receptor ligands, its contribution to binding affinity in 3-Phenylpiperidines appears to be minimal []. This finding challenges previous assumptions and highlights the importance of systematic SAR studies.

Q7: How does the stereochemistry of 3-Phenylpiperidines impact their interaction with biological targets?

A8: Stereochemistry plays a crucial role in determining the activity and selectivity of this compound derivatives. For example, dextrorotatory isomers often display a higher affinity for σ1 receptors compared to their levorotatory counterparts [].

Q8: Can you provide an example of how conformational restriction in 3-Phenylpiperidines influences their activity?

A9: The synthesis of 1-phenyl-3-azabicyclo(3.1.0)hexanes, which are conformationally restricted analogs of 3-Phenylpiperidines, revealed that such restriction does not necessarily hinder sigma receptor affinity []. In fact, certain restricted analogs displayed enhanced selectivity for the σ1 receptor subtype, highlighting the potential of conformational control in drug design.

Q9: Are there any reported challenges related to the stability of this compound derivatives?

A10: While the provided research doesn't explicitly detail stability issues with this compound itself, the development of analogs like aminoglutethimide [] involved addressing metabolic instability and the formation of inactive metabolites. This emphasizes the importance of considering stability and metabolic liabilities during drug development.

Q10: Has the metabolic fate of this compound derivatives been investigated?

A11: Yes, studies have examined the metabolism of 3-Phenylpiperidines, specifically focusing on (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride [(-)-OSU6162]. Findings indicate that this compound undergoes N-dealkylation primarily mediated by CYP2D6, a cytochrome P450 enzyme, in human liver microsomes [].

Q11: Have this compound derivatives shown promise in preclinical models of disease?

A12: Research on a series of this compound derivatives targeting the β-catenin/BCL9 interaction demonstrated potent anti-colorectal cancer activity in vitro and in vivo []. These compounds suppressed Wnt signaling and tumor growth, highlighting their potential as anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.